(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
Overview
Description
®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a bromobenzylidene group attached to a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-bromobenzaldehyde with ®-2-methylpropane-2-sulfinamide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, an amine or thiol derivative.
Scientific Research Applications
®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the bromobenzylidene group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzylidene aniline: Similar structure but lacks the sulfinamide group.
4-bromobenzylidene semicarbazide: Contains a semicarbazide group instead of a sulfinamide group.
Uniqueness
®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the bromobenzylidene and sulfinamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(NE,R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVYZUIUHRGAW-XETPBLJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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